Cas no 1204296-82-1 ({2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl}amine)
Technical Introduction:
{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]phenyl}amine is a specialized organic compound featuring a thiazole core substituted with a 4-chlorophenyl group and an adjacent phenylamine moiety. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The chlorophenyl group enhances lipophilicity and stability, while the amine functionality offers reactivity for further derivatization. Its rigid thiazole scaffold contributes to potential bioactivity, particularly in targeting enzyme inhibition or receptor modulation. The compound is characterized by high purity and consistent performance, suitable for research applications requiring precise molecular frameworks. Handling requires standard precautions for aromatic amines and halogenated compounds.
1204296-82-1 structure
Product Name:{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl}amine
CAS No:1204296-82-1
MF:C15H11ClN2S
MW:286.779240846634
CID:5735009
PubChem ID:45496679
Update Time:2025-06-08
{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl}amine Chemical and Physical Properties
Names and Identifiers
-
- 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline
- 1204296-82-1
- F2158-1133
- EN300-238013
- {2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl}amine
- (2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]PHENYL)AMINE
- 2-(2-(4-Chlorophenyl)thiazol-4-yl)aniline
- AKOS010521469
- CS-0269542
- Benzenamine, 2-[2-(4-chlorophenyl)-4-thiazolyl]-
-
- Inchi: 1S/C15H11ClN2S/c16-11-7-5-10(6-8-11)15-18-14(9-19-15)12-3-1-2-4-13(12)17/h1-9H,17H2
- InChI Key: SLRQMURNOKOKSZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1=NC(=CS1)C1C=CC=CC=1N
Computed Properties
- Exact Mass: 286.0331472g/mol
- Monoisotopic Mass: 286.0331472g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 67.2Ų
{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl}amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C187146-100mg |
{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl}amine |
1204296-82-1 | 100mg |
$ 115.00 | 2022-06-06 | ||
| TRC | C187146-500mg |
{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl}amine |
1204296-82-1 | 500mg |
$ 410.00 | 2022-06-06 | ||
| TRC | C187146-1g |
{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl}amine |
1204296-82-1 | 1g |
$ 615.00 | 2022-06-06 | ||
| Enamine | EN300-238013-1g |
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline |
1204296-82-1 | 1g |
$557.0 | 2023-09-15 | ||
| Enamine | EN300-238013-5g |
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline |
1204296-82-1 | 5g |
$1614.0 | 2023-09-15 | ||
| Enamine | EN300-238013-10g |
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline |
1204296-82-1 | 10g |
$2393.0 | 2023-09-15 | ||
| Enamine | EN300-238013-0.05g |
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline |
1204296-82-1 | 95% | 0.05g |
$468.0 | 2024-06-19 | |
| Enamine | EN300-238013-0.1g |
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline |
1204296-82-1 | 95% | 0.1g |
$490.0 | 2024-06-19 | |
| Enamine | EN300-238013-0.25g |
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline |
1204296-82-1 | 95% | 0.25g |
$513.0 | 2024-06-19 | |
| Enamine | EN300-238013-0.5g |
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline |
1204296-82-1 | 95% | 0.5g |
$535.0 | 2024-06-19 |
{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl}amine Related Literature
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
1204296-82-1 ({2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl}amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
CN Supplier
Reagent
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
CN Supplier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Hebei Liye chemical Co.,Ltd
Gold Member
CN Supplier
Bulk